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Compound of Interest

Phenol, 2-iodo-6-methoxy-4-
Compound Name:

methyl-
CAS No.: 111726-48-8
Cat. No.: B3045672

Get Quote

Executive Summary

Phenol, 2-iodo-6-methoxy-4-methyl- (CAS: 111726-48-8) is a halogenated phenolic building
block derived from creosol (2-methoxy-4-methylphenol).[1] It serves as a critical intermediate in
the synthesis of complex pharmaceutical scaffolds, agrochemicals, and functional materials. Its
structural uniqueness lies in the steric and electronic interplay between the bulky iodine atom,
the electron-donating methoxy group, and the phenolic hydroxyl moiety, making it a prime
candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura,
Sonogashira).[1]

Molecular Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]

Nomenclature & Identifiers
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Identifier Type

Value

IUPAC Name

2-lodo-6-methoxy-4-methylphenol

Common Name

6-lodocreosol

CAS Registry Number 111726-48-8

Molecular Formula

Molecular Weight 264.06 g/mol

SMILES COclcc(C)ec(hc10

InChl Key Unique hash based on structure (Predicted)

Structural Analysis

The molecule is a tetra-substituted benzene ring.[2] The positioning of substituents creates a

specific electronic environment:

e Position 1 (OH): The phenolic hydroxyl group is the core functional group, activating the ring.

e Position 2 (I): The iodine atom acts as a heavy halogen handle. It is ortho to the hydroxyl

group, introducing significant steric bulk and allowing for regioselective metal insertion.

o Position 4 (Me): The methyl group provides lipophilicity and blocks the para-position,

preventing side reactions at this site.

o Position 6 (OMe): The methoxy group is an electron-donating group (EDG) ortho to the

hydroxyl, facilitating intramolecular hydrogen bonding (OH---OMe).

Predicted Physical Properties[1]

o Physical State: Low-melting solid or viscous oil (inferred from analogs like 6-iodovanillin and

2-iodo-4-methylphenol).

o Solubility: Soluble in organic solvents (DCM, EtOAc, DMSO, Methanol); sparingly soluble in

water.
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e Acidity (

): Expected to be slightly lower (more acidic) than creosol (

) due to the inductive electron-withdrawing effect (-1 effect) of the iodine atom ortho to the
phenol.

Synthesis & Preparation

The synthesis of 2-iodo-6-methoxy-4-methylphenol is typically achieved via the electrophilic
aromatic substitution (iodination) of creosol.[1]

Reaction Mechanism
The hydroxyl group (

) and methoxy group (
) strongly activate the benzene ring. The methyl group (
) at position 4 blocks para-substitution. Consequently, the electrophilic iodine species (

) attacks the only available activated ortho-position (Position 6).

Synthetic Protocol (Standard Laboratory Scale)

Reagents: Creosol (2-methoxy-4-methylphenol), lodine (

), Potassium lodide (
), and a mild base (e.g., Ethylenediamine or aqueous
). Alternatively, N-lodosuccinimide (NIS) can be used.

Workflow:
» Dissolution: Dissolve Creosol (1.0 eq) in Methanol or Acetonitrile.
e lodination: Add

(2.05 eq) and

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.bldpharm.com/products/834907-45-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3045672?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

(to solubilize iodine) slowly at 0°C to room temperature.

e Quenching: Upon reaction completion (monitored by TLC/HPLC), quench with aqueous
Sodium Thiosulfate (

) to remove excess iodine.

« Isolation: Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.

 Purification: Recrystallization from hexanes/EtOAc or column chromatography.

Creosol

(2-Methoxy-4-methylphenol) Nucleophilic Attack | _____________ HI
\' Sigma Complex | (Re-aromatization) 6-lodocreosol

.......... > (Transition State) (2-lodo-6-methoxy-4-methylphenol)
2/Kl/Base N TTTTTTTTTTOos '
(Electrophilic lodination)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the regioselective iodination of Creosol.

Spectroscopic Characterization (Predicted)

Detailed structural confirmation relies on NMR spectroscopy. The loss of the proton at position
6 and the shift of remaining protons are diagnostic.

NMR Analysis (400 MHz, )
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Chemical Shift
Proton ( s . .
. Multiplicity Integration Assignment
Environment
» Ppm)
Ar-OH 5.50 - 6.00 Singlet (broad) 1H Phenolic OH
Doublet ( Meta to OH,
Ar-H (Pos 3) ~6.60 1H
Hz) Ortho to OMe
Doublet ( Meta to OH,
Ar-H (Pos 5) ~7.30 1H
Hz) Ortho to |
-OCH3 3.85 Singlet 3H Methoxy group
-CH3 2.25 Singlet 3H Methyl group

Interpretation:

» H5 Shift: The proton at position 5 is significantly deshielded (shifted downfield to ~7.30 ppm)

compared to the precursor due to the "ortho-effect” and magnetic anisotropy of the adjacent

lodine atom.[1]

e Coupling: The two aromatic protons (H3 and H5) are meta to each other, resulting in a small

coupling constant (

Hz).

Mass Spectrometry (MS)

e Molecular lon (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-

star-inserted">

): m/z 264.

« |sotopic Pattern: lodine is monoisotopic (

), so the M+ peak is dominant without the M+2 pattern seen in chloro/bromo compounds.
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e Fragmentation: Loss of Methyl radical (ngcontent-ng-c1989010908="" _nghost-ng-
€2193002942="" class="inline ng-star-inserted">

) and lodine radical (

)

Applications in Drug Discovery & Material Science

The C-I bond is a high-value handle for palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Coupling

Reacting 6-iodocreosol with aryl boronic acids yields sterically crowded biaryl systems.[1] The
ortho-methoxy group can direct metallation or influence the atropisomerism of the resulting
biaryl.[1]

Sonogashira Coupling

Coupling with terminal alkynes provides access to benzofuran derivatives via subsequent
cyclization involving the adjacent phenolic oxygen.[1]

2-lodo-6-methoxy-4-methylphenol

d-Catalyzed Transformations

Suzuki Coupling Sonogashira Coupling Heck Reaction
(Ar-B(OH)2, Pd(0)) (Alkyne, Cul, Pd(0)) (Alkene, Pd(0))
Biaryl Scaffolds Substituted Benzofurans
(Drug Discovery) (Natural Products)

Click to download full resolution via product page

Figure 2: Divergent synthesis pathways utilizing the C-I handle.[1]
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Safety & Handling

e Hazards: Like most phenols, this compound is likely corrosive and toxic if swallowed or
absorbed through the skin. The iodine content may release iodine vapor upon
decomposition.[1]

» Storage: Store in amber vials (light sensitive) under inert atmosphere (Argon/Nitrogen) at 2-
8°C to prevent oxidation (quinonoid formation) or deiodination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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